![molecular formula C19H23NO B14268371 3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- CAS No. 159418-52-7](/img/structure/B14268371.png)
3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- is a chiral compound with a complex structure. It is characterized by the presence of a pentanone backbone with a bis(phenylmethyl)amino group attached to the second carbon atom. The (2S) designation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- typically involves the reaction of 3-pentanone with bis(phenylmethyl)amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved. The process involves nucleophilic substitution and may be carried out in an organic solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Advanced techniques like chromatography may also be employed to separate the desired enantiomer from any racemic mixture.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral building block for complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing their activity. The bis(phenylmethyl)amino group can interact with various functional groups in biological systems, leading to changes in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentanone: A simpler ketone with similar reactivity but lacking the amino group.
Benzylamine: Contains the phenylmethyl group but lacks the ketone functionality.
3-Pentanone, 2-amino-: Similar structure but without the bis(phenylmethyl) groups.
Uniqueness
3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- is unique due to its chiral nature and the presence of both ketone and bis(phenylmethyl)amino groups. This combination of functional groups and stereochemistry makes it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
159418-52-7 |
|---|---|
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
(2S)-2-(dibenzylamino)pentan-3-one |
InChI |
InChI=1S/C19H23NO/c1-3-19(21)16(2)20(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13,16H,3,14-15H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
UKVUEMGFUIBIOO-INIZCTEOSA-N |
Isomerische SMILES |
CCC(=O)[C@H](C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Kanonische SMILES |
CCC(=O)C(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




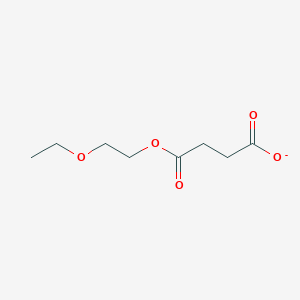
![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)

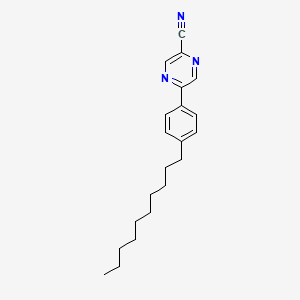

![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
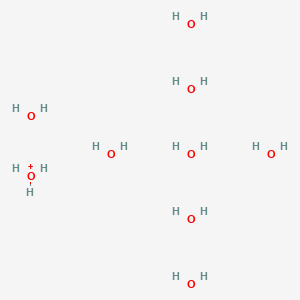
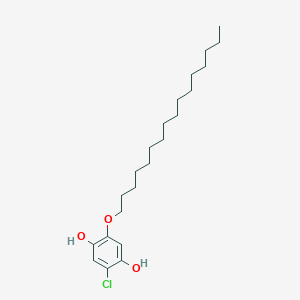
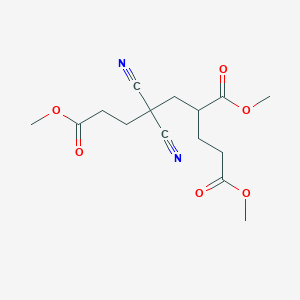

![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)

